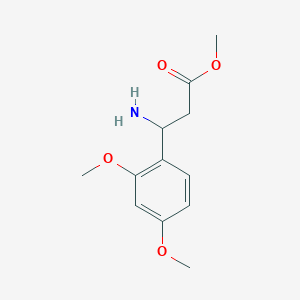![molecular formula C16H12N6 B1419913 [3-(3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]胺 CAS No. 1204296-89-8](/img/structure/B1419913.png)
[3-(3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]胺
描述
“[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine” is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years because of their diverse bio-properties, for example, antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .
Synthesis Analysis
The synthesis of these compounds has been studied extensively. A series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives was synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by X-ray diffraction analysis . The NMR data provided further confirmation of the structure .Chemical Reactions Analysis
The synthetic strategy for preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the yield of the compound was found to be 52%, and the melting point was between 222.4–223.8 °C . The IR, NMR, and MS data provided further information about the compound’s properties .科学研究应用
电致发光特性和有机发光二极管 (OLED)
3-(3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]胺衍生物,特别是 [1,2,4]-三唑并[4,3-a]-吡啶基化合物,已被合成并研究了它们在有机发光二极管 (OLED) 中的潜力。这些化合物由于其高三重态能和适当的最高占据分子轨道 (HOMO) 和最低未占据分子轨道 (LUMO) 能级而表现出有希望的电致发光特性,这促进了有效的电荷传输。它们在红色磷光 OLED 中的应用已展示出显着的电致发光性能,具有相当高的外部量子效率和亮度,突出了它们在先进 OLED 技术中的潜力 (Kang 等人,2017 年)。
抗糖尿病药物开发
3-(3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]胺的衍生物已被探索其作为抗糖尿病药物的潜力。具体而言,合成了一系列三唑并吡啶哒嗪-6-基取代的哌嗪,并评估了它们的二肽基肽酶-4 (DPP-4) 抑制能力。这类的化合物在计算机模拟和体外研究中显示出有希望的 DPP-4 抑制和促胰岛素活性,表明它们作为有效抗糖尿病药物的潜力 (Bindu 等人,2019 年)。
抗微生物和抗病毒活性
新型 3-(3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]胺衍生物已被合成并测试了它们的抗微生物和抗病毒特性。研究表明,该类中的某些化合物对一系列微生物和病毒病原体具有有希望的活性,表明它们在开发新型抗微生物和抗病毒剂方面的潜在用途 (Shamroukh 等人,2008 年)。
有机合成和化学表征
3-(3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]胺衍生物的化学包括广泛的合成策略和化学表征。这些化合物对于开发新颖的有机合成方法至关重要,包括合成具有在化学和药理学各个领域潜在应用的杂环化合物。这些化合物的多样化合成路线和由此产生的化学结构极大地促进了有机和药物化学的发展 (Prakash 等人,2011 年)。
作用机制
Target of Action
Compounds containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Pharmacokinetics
It’s known that the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have profound importance in drug design, discovery, and development .
Result of Action
Compounds with similar structures have shown potential insecticidal activity with especially strong regulation of the growth of 2nd instar mythimna separata larvae .
生化分析
Biochemical Properties
[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase enzymes . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzymes from catalyzing their respective reactions.
Cellular Effects
The effects of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in cell survival, apoptosis, and metabolism, thereby altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . It acts as an inhibitor for certain enzymes, preventing them from catalyzing their reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular function and overall metabolism. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is an important factor in determining its activity and function . This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. Its localization can affect its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c17-13-5-1-3-11(9-13)14-6-7-15-19-20-16(22(15)21-14)12-4-2-8-18-10-12/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPOYJCBQWSQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1419841.png)
![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)
![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B1419848.png)
![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)
